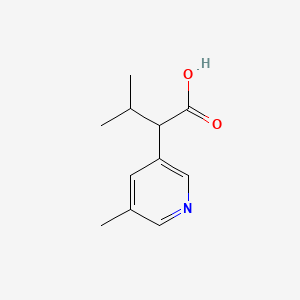

3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-methyl-2-(5-methylpyridin-3-yl)butanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-4-8(3)5-12-6-9/h4-7,10H,1-3H3,(H,13,14) |

InChI Key |

GMVTVFBHGDFTIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)C(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the butanoic acid backbone with appropriate substitution at the 2- and 3-positions.

- Introduction of the 5-methylpyridin-3-yl group through cross-coupling or nucleophilic substitution reactions.

- Functional group transformations to yield the carboxylic acid functionality.

Literature-Reported Synthetic Routes

Hydroxy Acid Precursor Hydrolysis and Purification

A closely related compound, 2-hydroxy-2-methyl-3-(3-methylpyridin-4-yl)butanoic acid, was synthesized under anhydrous conditions using oven-dried glassware and nitrogen atmosphere to prevent moisture interference. The process involved dissolving the ester precursor in methanol, followed by treatment with sodium hydroxide (NaOH) to hydrolyze the ester to the corresponding acid. The reaction was typically heated (e.g., 60–65 °C) for 1–2 hours to ensure complete hydrolysis. After completion, the reaction mixture was acidified to pH ~5 using hydrochloric acid (HCl) and concentrated under reduced pressure to isolate the acid as a white solid. Sonication in acetonitrile (MeCN) and purification by reverse-phase C18 flash chromatography afforded the pure acid product with yields ranging from 30% to 89% depending on stereochemistry and reaction conditions.

Table 1: Typical Hydrolysis Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ester hydrolysis | MeOH, 1–2 M NaOH, 60–65 °C, 1–2 h | 30–89 | Acidification to pH 5, purification by C18 FC |

| Purification | Reverse phase C18 flash chromatography (MeCN) | - | Sonication improves suspension |

This method highlights the importance of strict anhydrous conditions and controlled pH for high purity and yield.

Amide Coupling and Hydrolysis Route

Another approach involves amide bond formation followed by hydrolysis to yield the acid. Protected starting materials are dissolved in dioxane and treated with concentrated HCl to remove protecting groups. The resulting amine hydrochloride is reacted with an aromatic acid in the presence of coupling reagents such as HATU and DIPEA in DMF at room temperature overnight. After reaction completion (monitored by HPLC), the solvent is evaporated, and the crude product is treated with lithium hydroxide (LiOH) in methanol/water mixture to hydrolyze esters to acids. The final product is purified by preparative reverse-phase HPLC to afford the carboxylic acid as a trifluoroacetic acid (TFA) salt.

Table 2: Amide Coupling and Hydrolysis Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Deprotection | Conc. HCl, dioxane, RT, 1 h | Removal of protecting groups |

| Amide coupling | Aromatic acid, HATU, DIPEA, DMF, RT, overnight | Efficient amide bond formation |

| Hydrolysis | LiOH, MeOH/H2O (3:1), monitored by HPLC | Conversion to acid |

| Purification | Preparative reverse-phase HPLC | High purity product |

This method is suitable for complex derivatives requiring amide formation and subsequent acid generation.

Analytical Data and Characterization

- NMR Spectroscopy : ^1H and ^13C NMR data confirm the substitution pattern on the butanoic acid and pyridinyl ring. Chemical shifts for carboxylic acid carbonyl carbons appear near δ 162–163 ppm, pyridinyl carbons between δ 124–147 ppm, and methyl groups between δ 14–24 ppm.

- Mass Spectrometry : Electrospray ionization (ESI) mass spectra show molecular ion peaks consistent with the molecular formula C11H15NO2 (m/z 210 for MH+), confirming molecular weight and composition.

- Melting Point and IR Spectroscopy : Melting points around 108–109 °C and IR absorption bands at ~1720 cm^-1 (C=O stretch) and 3379 cm^-1 (OH stretch) are typical for such hydroxy and carboxylic acid functionalities.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ester Hydrolysis & Purification | NaOH in MeOH, acidification, C18 flash chromatography | 30–89 | Simple, high purity | Requires anhydrous conditions |

| Amide Coupling + Hydrolysis | HATU, DIPEA, DMF, LiOH hydrolysis, prep. HPLC | - | Suitable for complex derivatives | Multi-step, requires HPLC |

| Catalytic Oxidation (Related) | Cu/Cr/Mn catalysts, air bubbling, 30–70 °C, atmospheric | ~82 | Environmentally friendly, high yield | Specific to butenoic acids, adaptation needed |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, such as drug development or as a pharmacological tool.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact mechanism of action would depend on the specific context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity The pyridinyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the thiazolidinone moiety in and . Thiazolidinones are known for their antimicrobial and anticancer properties, as seen in compound Les-3331 (), which is derived from 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)-butanoic acid . Valsartan (), though structurally distinct, shares a butanoic acid backbone but incorporates a tetrazolyl biphenyl group critical for angiotensin II receptor antagonism . This highlights how substituent choice dictates pharmacological targeting.

Physical and Chemical Properties

- The molecular weight of the target compound (193.24 g/mol ) is lower than analogs with bulky substituents (e.g., 360.46 g/mol in ), which may influence pharmacokinetic properties like membrane permeability .

Research Findings and Limitations

- Thiazolidinone Derivatives: Compounds with thiazolidinone-thioxo groups () exhibit promising anticancer activity, with IC₅₀ values in micromolar ranges against specific cell lines .

- Gaps in Data: The target compound lacks published studies on bioactivity, solubility, or toxicity.

Biological Activity

3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a butanoic acid backbone with a methyl group and a pyridine ring, which are key to its biological interactions.

The biological activity of this compound is thought to involve:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and leading to various physiological effects.

- Receptor Binding : It could bind to certain receptors, influencing signaling pathways crucial for cellular functions.

Antimicrobial Activity

Research has indicated that derivatives of pyridine-based compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activities.

Anticancer Properties

Pyridine derivatives have been explored for their anticancer potential. The interaction with cellular pathways involved in apoptosis and cell cycle regulation is a significant area of research. Preliminary data suggest that compounds with similar structures can induce cell death in cancer cells through mechanisms such as:

- Inhibition of Mitotic Kinesins : Compounds targeting kinesins like HSET have shown promise in disrupting cancer cell division .

Study on Antiproliferative Effects

A study evaluating the antiproliferative effects of various pyridine derivatives demonstrated that certain structural modifications enhanced activity against cancer cell lines. For instance, compounds with additional electronegative groups showed improved potency, indicating that this compound could be optimized for better efficacy .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 15 | Cancer Cell Line |

| Compound B | 25 | Bacterial Strain |

| This compound | TBD | TBD |

Q & A

Basic: What are the common synthetic routes for 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves coupling pyridine derivatives with carboxylic acid precursors. For example:

- Method A: Coupling 5-methylpyridine-3-carbaldehyde with tert-butyl acrylate via a Michael addition, followed by hydrolysis to yield the carboxylic acid .

- Method B: Direct alkylation of pyridine derivatives using Grignard reagents, followed by oxidation (e.g., KMnO₄) to form the acid moiety .

Optimization Tips:

- Use anhydrous conditions and catalysts like Pd(II) for improved coupling efficiency.

- Monitor reaction progress via TLC or HPLC to minimize byproducts. Adjust pH during hydrolysis (e.g., pH 2–3) to maximize acid yield .

Basic: How can purity and structural integrity be validated during synthesis?

Answer:

Combine analytical techniques :

- HPLC: Quantify purity (>95% required for biological assays) using a C18 column with a mobile phase of acetonitrile/0.1% TFA .

- NMR: Confirm stereochemistry and substitution patterns. For example, compare ¹H-NMR peaks with related compounds (e.g., δ 2.53–2.6 ppm for methyl groups adjacent to pyridine) .

- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₅NO₂: 205.11) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction paired with refinement tools like SHELXL can:

- Determine bond lengths and angles (e.g., pyridine ring planarity vs. carboxyl group orientation).

- Identify hydrogen bonding networks affecting solubility and stability .

Example Workflow:

Grow crystals in ethanol/water (70:30) at 4°C.

Collect data at 100 K using synchrotron radiation.

Refine using SHELXL’s least-squares algorithms to resolve disorder in methyl/pyridine groups .

Advanced: What computational strategies predict the compound’s bioactivity?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets like COX-2 or PPARγ. Pyridine’s electron-deficient ring may favor π-π stacking with aromatic residues .

- QSAR Models: Correlate substituent positions (e.g., methyl on pyridine vs. thiophene analogs) with IC₅₀ values from related compounds .

Basic: Which analytical techniques are critical for characterizing stability under physiological conditions?

Answer:

- pH Stability: Incubate in PBS (pH 7.4) and analyze degradation via HPLC at 0, 24, 48 hrs.

- Thermal Stability: TGA/DSC to monitor decomposition above 150°C (common for carboxylic acids).

- Light Sensitivity: Store in amber vials; compare UV-Vis spectra pre/post light exposure .

Advanced: How can bioactivity assays distinguish between target-specific and off-target effects?

Answer:

- Control Experiments: Use inhibitors like MOBSAM (a MMP-2/9 inhibitor) to isolate pathways. Validate via flow cytometry to confirm cell viability .

- CRISPR Knockouts: Generate cell lines lacking the putative target (e.g., receptor X) to confirm mechanism .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines: HEK293 vs. HeLa may express varying receptor levels) .

- Dose-Response Curves: Re-evaluate EC₅₀ values under standardized protocols (e.g., 72-hr incubation, 10% FBS) .

Advanced: What role does the pyridine ring’s substitution pattern play in pharmacokinetics?

Answer:

- Lipophilicity: Fluorinated pyridine analogs (e.g., 5-F derivative) show enhanced logP values, improving blood-brain barrier penetration .

- Metabolism: Methyl groups at position 5 (vs. 3) reduce CYP450-mediated oxidation, prolonging half-life .

Basic: How to assess the compound’s stability in long-term storage?

Answer:

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., decarboxylation).

- Lyophilization: Freeze-dry in 5% mannitol to prevent hydrolysis .

Advanced: What metabolomics approaches identify in vivo metabolites?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.